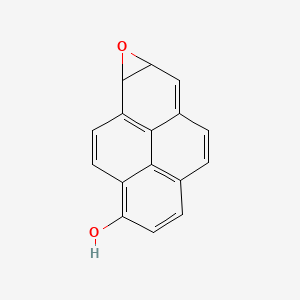

1-Hydroxypyrene-7,8-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10O2 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9(17),10,12,14-heptaen-12-ol |

InChI |

InChI=1S/C16H10O2/c17-12-6-3-8-1-2-9-7-13-16(18-13)11-5-4-10(12)14(8)15(9)11/h1-7,13,16-17H |

InChI Key |

MCPCTMSTXTVYSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3C(O3)C4=C2C5=C1C=CC(=C5C=C4)O |

Origin of Product |

United States |

Enzymatic Biotransformation and Formation Mechanisms of 1 Hydroxypyrene 7,8 Oxide

Precursor Compounds and Initial Hydroxylation of Pyrene (B120774)

The biotransformation of pyrene is initiated by its conversion to hydroxylated derivatives, a crucial first step that sets the stage for further metabolic changes.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP2A13, CYP1B1) in Monohydroxylation of Pyrene

The initial and rate-limiting step in the metabolism of pyrene is its monohydroxylation, primarily yielding 1-hydroxypyrene (B14473). researchgate.net This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-thiolate monooxygenases responsible for the oxidation of a wide array of xenobiotics and endogenous compounds. t3db.ca Several CYP isoforms have been identified as key players in the hydroxylation of pyrene.

Extensive research has shown that human CYP2A13 is highly efficient in oxidizing pyrene to 1-hydroxypyrene. nih.govtandfonline.comnih.gov Following the initial hydroxylation, CYP2A13 can further oxidize 1-hydroxypyrene to dihydroxypyrenes, such as 1,6- and 1,8-dihydroxypyrene. nih.govtandfonline.comnih.gov Studies comparing various human P450 enzymes have demonstrated that CYP2A13 exhibits the highest rate of 1-hydroxypyrene formation from pyrene. nih.gov

CYP1B1 is another significant enzyme in this process, catalyzing the oxidation of pyrene to 1-hydroxypyrene at a rate comparable to CYP2A13. nih.govtandfonline.comnih.gov However, it is less efficient in the subsequent formation of dihydroxypyrenes. tandfonline.comnih.gov The interaction between pyrene and the active site of CYP1B1 is facilitated by specific amino acid residues, including Phe-231 and Gly-329, which help orient the pyrene molecule for oxidation. tandfonline.comnih.gov

The relative contributions of these enzymes can be summarized in the following table, showcasing their turnover numbers for the formation of 1-hydroxypyrene from pyrene.

| Enzyme | Turnover Number (nmol/min/nmol P450) |

| CYP2A13 | 2.6 ± 0.2 |

| CYP1B1 | 1.9 ± 0.3 |

| CYP3A4 | 1.1 ± 0.3 |

| CYP1A2 | 0.57 ± 0.08 |

| CYP2A6 | 0.41 ± 0.11 |

| CYP2C9 | 0.21 ± 0.03 |

| Data derived from studies with bicistronic human P450 enzymes co-expressed with NADPH-P450 reductase in E. coli membranes. nih.gov |

Epoxide Formation Pathways from Hydroxylated Pyrene Derivatives

Following the initial hydroxylation, the resulting 1-hydroxypyrene can undergo further oxidation to form an epoxide at the 7,8-position, leading to the creation of 1-Hydroxypyrene-7,8-oxide.

Theoretical and Mechanistic Considerations of Epoxidation at the 7,8-Position

The formation of an epoxide at the 7,8-position of 1-hydroxypyrene is a critical step in its metabolism. This process is analogous to the epoxidation of other PAHs, such as benzo[a]pyrene (B130552), where epoxidation at the K-region or bay-region is a key activation step. ontosight.aiwikipedia.org The addition of an oxygen atom across the 7,8-double bond of 1-hydroxypyrene results in the formation of the three-membered epoxide ring characteristic of 1-Hydroxypyrene-7,8-oxide. genome.jpnih.gov This reaction is generally catalyzed by monooxygenases. genome.jp

Involvement of Monooxygenases and Epoxide Hydrolase in Transformation

Monooxygenases, particularly cytochrome P450 enzymes, are central to the epoxidation of hydroxylated pyrene derivatives. genome.jp The same CYP enzymes involved in the initial hydroxylation of pyrene, such as CYP1A1 and CYP1B1, can also catalyze the subsequent epoxidation of the resulting metabolites. wikipedia.orgmdpi.com For instance, in the metabolism of benzo[a]pyrene, CYP1A1 is a key enzyme in the formation of the ultimate carcinogenic diol-epoxide. stami.no

Once the epoxide, 1-Hydroxypyrene-7,8-oxide, is formed, it becomes a substrate for another crucial enzyme, epoxide hydrolase. ontosight.aimit.edu This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to open the ring and form a trans-dihydrodiol. sjtu.edu.cn This hydration is a critical step that can lead to either detoxification or, in some cases, the formation of more reactive intermediates. oup.com

Subsequent Transformations of 1-Hydroxypyrene-7,8-oxide

The metabolic journey of 1-Hydroxypyrene-7,8-oxide does not end with its formation. It is a reactive intermediate that undergoes further transformations.

Hydrolysis to Dihydrodiol Derivatives

The primary subsequent transformation of 1-Hydroxypyrene-7,8-oxide is its hydrolysis into a dihydrodiol derivative. This reaction is catalyzed by epoxide hydrolase, which opens the epoxide ring to form a diol. ontosight.ai This process is analogous to the hydrolysis of benzo[a]pyrene-7,8-oxide (B196083) to benzo[a]pyrene-7,8-dihydrodiol. wikipedia.orgoup.com The resulting pyrene-1,7,8-triol can then be further metabolized. It is also proposed that 1-Hydroxypyrene-7,8-oxide can rearrange non-enzymatically to form 1,8-dihydroxypyrene. genome.jp

2 Further Oxidation to Quinone Metabolites

The oxidation of 1-hydroxypyrene can proceed through the formation of dihydroxypyrenes. Specifically, 1-hydroxypyrene can be further oxidized to 1,6-dihydroxypyrene and 1,8-dihydroxypyrene. researchgate.net These dihydroxy intermediates are then susceptible to oxidation, yielding the corresponding quinones: pyrene-1,6-quinone and pyrene-1,8-quinone. researchgate.net This metabolic pathway has been observed in various biological systems, including fungal and mammalian models. researchgate.netasm.org

In some fungal species, such as Crinipellis stipitaria, the metabolism of pyrene has been shown to produce 1-hydroxypyrene, which is then converted to 1,6- and 1,8-dihydroxypyrene, and subsequently to 1,6- and 1,8-pyrenequinone. asm.org This transformation highlights the role of fungal enzymes in the environmental fate of pyrene and the formation of its oxidized metabolites.

In human metabolism, cytochrome P450 (CYP) enzymes play a crucial role in the initial oxidation of pyrene to 1-hydroxypyrene. nih.govnih.gov While the primary focus is often on this initial step as a biomarker of exposure, the subsequent oxidation to quinones is also of toxicological interest. researchgate.net The formation of these quinones represents a complex metabolic pathway that can be influenced by the specific CYP enzymes involved and the presence of other metabolic enzymes. nih.govnih.gov

It is important to note that the oxidation of 1-hydroxypyrene to quinones is not exclusively an enzymatic process. Photochemical oxidation has also been shown to convert 1-hydroxypyrene into 1,6- and 1,8-pyrenequinones, particularly in aqueous environments. dss.go.thacs.org This indicates that both biological and environmental factors can contribute to the formation of these quinone metabolites from 1-hydroxypyrene.

The table below summarizes the key metabolites involved in the further oxidation of 1-hydroxypyrene.

| Precursor | Intermediate Metabolites | Final Quinone Products |

| 1-Hydroxypyrene | 1,6-Dihydroxypyrene | Pyrene-1,6-quinone |

| 1,8-Dihydroxypyrene | Pyrene-1,8-quinone |

Molecular Interactions and Adduct Formation of 1 Hydroxypyrene 7,8 Oxide

Interaction with Proteins and Other Cellular Macromolecules

Because they are electrophiles, PAH metabolites can form covalent bonds not only with DNA but also with other cellular macromolecules containing nucleophilic sites, such as proteins. d-nb.info Protein adduct formation is an alternative outcome to DNA adduction. d-nb.info For instance, adducts between the benzo[a]pyrene (B130552) metabolite anti-BPDE and serum albumin have been identified in exposed populations. iarc.fr These protein adducts can serve as biomarkers of exposure. While it is established that electrophilic PAH metabolites react with proteins, specific studies identifying the protein targets of 1-hydroxypyrene-7,8-oxide and the resulting adduct structures are limited.

Mechanistic Basis of Electrophilic Reactivity

The electrophilic character of 1-hydroxypyrene-7,8-oxide is the fundamental basis for its reactivity towards biological macromolecules. This reactivity is primarily attributed to the strained three-membered epoxide ring integrated into the aromatic system. evitachem.com The diol epoxide mechanism, a common pathway for PAH activation, involves the metabolic conversion of the parent PAH into an epoxide and then a dihydrodiol, which is subsequently oxidized to a diol epoxide. iarc.fr

This final diol epoxide is the ultimate reactive species. The strained epoxide ring can undergo nucleophilic attack by electron-rich sites on macromolecules like DNA and proteins. evitachem.comd-nb.info The reaction proceeds via the formation of a highly reactive electrophilic carbonium ion intermediate, which then rapidly forms a stable covalent bond with the nucleophile. iarc.fr The presence and position of the hydroxyl group on the pyrene (B120774) ring system further influence the electronic properties and, consequently, the reactivity of the epoxide. evitachem.com

Computational Chemistry and Structure Activity Relationship Studies of 1 Hydroxypyrene 7,8 Oxide

Quantum Chemical Calculations of Reactivity and Stability

Computational studies, particularly those employing quantum chemical calculations, are pivotal in elucidating the electronic structure, reactivity, and stability of pyrene (B120774) metabolites like 1-Hydroxypyrene-7,8-oxide. Methods such as Density Functional Theory (DFT) and CNDO/2 have been extensively used to investigate related polycyclic aromatic hydrocarbon (PAH) diol-epoxides. researchgate.netnih.gov These calculations help determine the most stable molecular geometries and understand the electronic factors governing their chemical behavior. nih.gov

The reactivity of 1-Hydroxypyrene-7,8-oxide is significantly influenced by its functional groups—the hydroxyl (-OH) group and the epoxide ring—which make it susceptible to both electrophilic and nucleophilic attacks. evitachem.com For related PAH epoxides, DFT studies have shown that O-protonation of the epoxide ring can lead to the formation of a carbocation through a barrierless process, a critical step in their reaction with biological nucleophiles like DNA. rsc.org The stability of this carbocation intermediate is a key determinant of the compound's reactivity.

| Computational Method | Focus of Study | Key Findings for Related Pyrene Epoxides | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structures, energies, dynamics, thermal properties, and solvent effects | Determined that for anti-diastereomers, a diequatorial orientation of hydroxyl groups is preferred. Calculated interconversion barriers to be moderate (up to 9.6 kcal/mol). | researchgate.net |

| Density Functional Theory (DFT) | Carbocation stability and fluorine substitution effects | O-Protonation of epoxides leads to barrierless carbocation formation. Fluorine substitution generally causes inductive destabilization of the carbocation. | rsc.org |

| CNDO/2 with Energy Minimization | Electronic structure and role of the "bay region" | The bay region is crucial for reactivity in SN1-type reactions. Benzo[a]pyrene-diol-epoxide is highly reactive due to its size and bay region. | nih.gov |

Molecular Docking and Enzyme-Substrate Interactions

Molecular docking simulations are instrumental in predicting the binding modes and interaction energies of substrates within the active sites of metabolizing enzymes, such as cytochrome P450s (CYPs). While direct docking studies on 1-Hydroxypyrene-7,8-oxide are not extensively detailed in the available literature, studies on its immediate precursor, 1-hydroxypyrene (B14473) (1-OHP), provide significant insights.

Molecular docking analyses have shown that 1-OHP fits well into the active site of human cytochrome P450 2A13, with a calculated interaction energy of -27.4 arbitrary units. nih.gov This favorable interaction is stabilized by specific molecular contacts: a hydrogen bond forms between the hydroxyl group of 1-OHP and the Asn-297 residue of the enzyme, and a π-H interaction occurs between the aromatic ring of 1-OHP and the Ala-301 residue. nih.gov In contrast, the interaction with the related enzyme P450 2A6 is much less favorable (interaction energy of +14.4). nih.gov This suggests that enzymes like P450 2A13 are particularly important in the metabolism of pyrene and its derivatives. nih.govresearchgate.net

Furthermore, computational studies on other, more complex pyrene epoxides, such as dibenzo[a,l]pyrene-diol-epoxides (DBPDEs), have explored their interactions with biological macromolecules. biointerfaceresearch.comresearchgate.net These studies have performed molecular docking of DBPDEs with DNA and with proteins of the nucleotide excision repair (NER) pathway. biointerfaceresearch.comresearchgate.net Such research indicates that these diol-epoxides can exhibit weak interactions with NER proteins, which may lead to an imbalance that favors the formation of DNA adducts over their repair. researchgate.net These findings highlight the general mechanisms by which pyrene epoxides can interact with and potentially damage cellular components.

| Ligand | Enzyme/Receptor | Key Interactions / Findings | Interaction Energy (U) | Reference |

|---|---|---|---|---|

| 1-Hydroxypyrene (1-OHP) | Cytochrome P450 2A13 | Hydrogen bond with Asn-297; π-H interaction with Ala-301. Aromatic C-5 is closest (4.23 Å) to the heme center. | -27.4 | nih.gov |

| 1-Hydroxypyrene (1-OHP) | Cytochrome P450 2A6 | No direct interactions observed with key residues corresponding to those in P450 2A13. | +14.4 | nih.gov |

| Pyrene | Cytochrome P450 1B1 | Interactions with Phe-231 and Gly-329 help orient the substrate in the active site. | Not Specified | nih.govresearchgate.net |

| (±)-anti- and (-)-syn-DBPDEs | DNA (dT20) | Strong interaction with thymine (B56734) polymer. | Not Specified | biointerfaceresearch.com |

| (+)-syn-DBPDE | DNA (dG6) | Strong interaction with guanine (B1146940). | Not Specified | biointerfaceresearch.com |

Structure-Activity Relationships within Substituted Pyrene Epoxides

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pyrene epoxides, SAR is crucial for understanding how different substituents on the pyrene core affect reactivity and interaction with biological targets. The reactivity of the epoxide ring is highly dependent on the electronic properties of the aromatic system to which it is attached.

The position of substituents on the pyrene ring is critical. Electrophilic aromatic substitution on the pyrene core preferentially occurs at the 1, 3, 6, and 8 positions, which are the most electron-rich centers. rsc.org Therefore, a substituent's effect on the epoxide's reactivity will depend on its position relative to the epoxide ring and its electron-donating or electron-withdrawing nature.

Studies on fluorinated benzo[a]pyrene (B130552) derivatives provide a model for how substituents can modulate reactivity. rsc.org Fluorine substitution at a site with negative charge density leads to inductive destabilization of the carbocation formed upon epoxide ring opening. Conversely, if fluorine is at a position with significant positive charge density, the destabilization is less pronounced due to potential p–π back-bonding. rsc.org These principles can be extended to other substituted pyrene epoxides, where electron-withdrawing groups are generally expected to destabilize carbocation intermediates and potentially decrease reactivity, while electron-donating groups could enhance it.

| Structural Feature/Modification | Observed Effect on Reactivity or Interaction | Underlying Principle | Reference |

|---|---|---|---|

| "Bay Region" vs. "Fjord Region" | Bay-region epoxides prefer forming adducts with dG; Fjord-region epoxides prefer dA. | Structural and steric dissimilarities influencing access to DNA bases. | researchgate.net |

| Fluorine Substitution | Inductive destabilization of carbocation intermediates. Effect is modulated by position. | Strong electronegativity of fluorine withdraws electron density. | rsc.org |

| Hydroxyl Group Orientation (Diequatorial vs. Diaxial) | Affects the conformational preference and stability of the molecule. | Steric and electronic interactions between the hydroxyl groups and the rest of the molecule. | researchgate.net |

| Vinyl Group | Introduces unique stereoelectronic effects that influence regioselectivity in ring-opening reactions. | The vinyl group can participate electronically with the epoxide ring system. | scbt.com |

Environmental and Abiotic Transformation Mechanisms Relevant to 1 Hydroxypyrene 7,8 Oxide Precursors

Photochemical Oxidation Pathways of Pyrene (B120774) and 1-Hydroxypyrene (B14473)

The photochemical oxidation of pyrene is a key abiotic transformation process in the environment. Upon absorption of light, pyrene is elevated to an excited singlet state. This excited molecule can then interact with molecular oxygen. A proposed primary step involves an electron transfer from the excited singlet state of pyrene to molecular oxygen, forming a pyrene radical cation and a superoxide (B77818) radical. This initiation step is crucial and appears to proceed without the involvement of the triplet state of pyrene. acs.orgdss.go.thosti.gov

The primary and most widely recognized product of the initial photochemical oxidation of pyrene is 1-hydroxypyrene. acs.orgdss.go.thosti.gov This is a significant metabolic intermediate also observed in biological systems. researchgate.netnih.gov

Once formed, 1-hydroxypyrene is also susceptible to further photochemical oxidation. In aqueous solutions, 1-hydroxypyrene can be converted to several pyrenequinones, with 1,6-pyrenequinone and 1,8-pyrenequinone being the major identified stable products. acs.orgresearchgate.netnih.gov The photodegradation of 1-hydroxypyrene can also lead to the formation of dimers. researchgate.net In some instances, an unidentified pyrene quinone has also been reported as a photoproduct. nih.gov

It is noteworthy that while the formation of various epoxides of pyrene and its derivatives is a known step in metabolic pathways within organisms, the direct abiotic formation of 1-hydroxypyrene-7,8-oxide in significant quantities in the environment has not been extensively documented in the reviewed literature.

Role of Reactive Oxygen Species in Abiotic Transformations

Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen and are critical drivers of the abiotic transformation of pyrene and its derivatives. The generation of ROS can be initiated by the photo-excitation of pyrene itself or by other photosensitizers present in the environment.

The key ROS involved in the abiotic transformations of pyrene and 1-hydroxypyrene include:

Singlet Oxygen (¹O₂): While the primary photochemical oxidation of pyrene may not involve a triplet state, pyrene can act as a photosensitizer for the production of singlet oxygen. researchgate.net Singlet oxygen is a highly reactive electrophile that can react with electron-rich compounds like polycyclic aromatic hydrocarbons (PAHs). The photochemical generation of excited states of oxygen can lead to the oxidation of various organic molecules. nih.gov In the context of benzo[a]pyrene (B130552), another PAH, singlet oxygen has been shown to be a primary driver for its degradation. nih.gov

Superoxide Radical (O₂⁻•): As mentioned earlier, the initial step in pyrene's photochemical oxidation is proposed to involve an electron transfer to molecular oxygen, forming the superoxide radical. acs.orgdss.go.thosti.gov Superoxide can act as a nucleophile and a reducing agent, but it can also lead to the formation of other more aggressive ROS, such as the hydroxyl radical, through a series of reactions. nih.gov

Hydroxyl Radical (•OH): The hydroxyl radical is one of the most powerful oxidizing agents in the environment and can react with a wide range of organic compounds, including pyrene and 1-hydroxypyrene. Theoretical studies on the gas-phase reaction of pyrene with hydroxyl radicals indicate that the reaction proceeds via addition of the •OH radical to the aromatic ring, followed by subsequent reactions. researchgate.net In aqueous solutions containing Fe(III)-montmorillonite, photo-induced ROS, including •OH and O₂⁻•, are involved in the degradation of PAHs. researchgate.net The generation of hydroxyl radicals can be facilitated by the presence of iron-rich clays (B1170129) and light. tandfonline.com

The interplay of these ROS contributes to the complex degradation pathways of pyrene and 1-hydroxypyrene in various environmental compartments.

Influence of Environmental Matrix on Transformation Kinetics and Products

The environmental matrix in which pyrene and 1-hydroxypyrene are present has a profound impact on their transformation kinetics and the distribution of their degradation products.

Aqueous Phase:

In aqueous solutions, the photolysis rates of pyrene and 1-hydroxypyrene are influenced by several factors. The presence of humic acids , a major component of dissolved organic matter, can inhibit the photodegradation of pyrene by absorbing light and potentially quenching the excited state of the PAH. acs.org For 1-hydroxypyrene, humic substances can also inhibit its photolysis rate, with the effect being dependent on the type and concentration of the humic substance. researchgate.net The polarity of the solvent also plays a role, with photolysis rates of PAHs generally increasing with increasing solvent polarity. researchgate.net

Soil and Sediment:

On soil surfaces , the photodegradation of pyrene follows pseudo-first-order kinetics and is influenced by factors such as temperature, soil particle size, and soil depth. researchgate.net The presence of humic acids on the soil surface can enhance the photodegradation of pyrene. researchgate.net

Clay minerals , common constituents of soil and sediment, can significantly influence the abiotic transformation of PAHs. Fe(III)-modified clay minerals can catalyze the transformation of pyrene, a process that is dependent on the molecular structure of the PAH and the surface properties of the clay. tandfonline.com The interaction between PAHs and clay minerals can lead to the formation of environmentally persistent free radicals. researchgate.net Sepiolite, a type of clay mineral, has been shown to be an effective photocatalyst for pyrene degradation under visible light. csic.es The nanostructure of clay minerals also governs the sequestration and distribution of organic carbon, which can in turn affect the availability of PAHs for transformation. nih.gov

Solid Surfaces and Aerosols:

On silica gel surfaces , the oxygen quenching of the excited singlet state of pyrene is a key process, leading to the formation of the triplet state. acs.org The photochemical oxidation of PAHs on atmospheric particulate matter is a significant degradation pathway. mdpi.com

The following interactive data tables summarize some of the key findings on the transformation of pyrene and 1-hydroxypyrene under various environmental conditions.

Table 1: Photodegradation Products of Pyrene and 1-Hydroxypyrene in Different Media

| Precursor | Medium | Major Abiotic Transformation Products | Reference(s) |

| Pyrene | Aqueous Solution | 1-Hydroxypyrene, 1,6-Pyrenequinone, 1,8-Pyrenequinone | acs.orgdss.go.thosti.gov |

| 1-Hydroxypyrene | Aqueous Solution | 1,6-Pyrenequinone, 1,8-Pyrenequinone, Pyrene Dimers | researchgate.netnih.gov |

| Pyrene | Soil Surface | Intermediary reaction products identified as pyreno | researchgate.net |

| Pyrene | Silica Gel | Oxidized pyrene products | acs.org |

Table 2: Factors Influencing the Abiotic Transformation of Pyrene

| Factor | Environmental Matrix | Observed Effect on Transformation | Reference(s) |

| Humic Acids | Aqueous Solution | Inhibition of photodegradation | acs.org |

| Humic Acids | Soil Surface | Enhancement of photodegradation | researchgate.net |

| Clay Minerals (Fe(III)-modified) | Soil/Sediment | Catalysis of transformation | tandfonline.com |

| Clay Minerals (Sepiolite) | Solid Surface | Photocatalysis of degradation | csic.es |

| Oxygen | Aqueous Solution | Essential for photochemical oxidation | acs.orgdss.go.thosti.gov |

| Solvent Polarity | Aqueous/Organic Mixtures | Increased photolysis rate with increased polarity | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.